Pinocarvone, trans-(-)-

Chiral chromatography Stereochemical analysis Enantiomer identification

Researchers requiring enantiopure (-)-pinocarvone for reproducible semiochemical, pharmacological, or synthetic studies face a fragmented supply of uncertain stereochemistry. Sourcing the wrong enantiomer or a racemic mixture can invalidate field bioassays and selectivity profiling. Our trans-(-)-pinocarvone (CAS 19890-00-7) resolves this with verified levorotatory identity ([α]²³D -29.6) and ≥98% purity. • Enantiomer-specific quality: Distinct chiral GC elution (β-cyclodextrin) ensures the (-)-form, the only enantiomer active in Dendroctonus spp. pheromone recognition. • α,β-Unsaturated ketone warhead: Exocyclic methylene-conjugated ketone enables covalent probe design-distinct from saturated monoterpene ketones like pinocamphone. • Validated bioactivity: Essential oil fractions rich in pinocarvone show iNOS inhibition (IC₅₀ 23.08 μg/mL) and cancer cell cytotoxicity (IC₅₀ 4.3-11.4 μg/mL). • Reliable supply: Ambient-temperature shipping; stock available for immediate global dispatch.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 19890-00-7
Cat. No. B12846927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinocarvone, trans-(-)-
CAS19890-00-7
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(=C)C(=O)C2)C
InChIInChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1
InChIKeyTZDMGBLPGZXHJI-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinocarvone, trans-(-)-: Chemical Identity and Properties


Pinocarvone, trans-(-)- (CAS 19890-00-7), also known as (−)-pinocarvone or (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one, is a bicyclic monoterpene ketone belonging to the pinane family of isoprenoid lipids [1]. With a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol, it features an α,β-unsaturated ketone moiety on a bicyclo[3.1.1]heptane scaffold that distinguishes it from saturated monoterpene ketones such as pinocamphone and isopinocamphone [2]. The compound is a naturally occurring semiochemical found in essential oils of Hyssopus officinalis, Eucalyptus globulus, and Cedronella canariensis, and has been identified as a pheromone component in multiple bark beetle species (Dendroctonus frontalis, D. brevicomis) [3]. Predicted ADMET properties indicate high human intestinal absorption (99.71%), moderate blood-brain barrier penetration (65.00%), and favorable oral bioavailability probability (72.86%), making it a candidate of interest for both chemical ecology research and early-stage drug discovery screening [1].

Chemical ecology Chiral semiochemical probe, enantiomer-specific antennal response
Screening fit Cell-model endpoint review, antimicrobial screening context
Stereochemical control Single enantiomer (CAS 19890-00-7) for chiral reference workflow

Pinocarvone, trans-(-)-: Stereochemical Specificity


Within the bicyclic monoterpene ketone class, subtle structural differences produce pronounced functional divergence that precludes casual substitution. Pinocarvone bears an exocyclic methylene group conjugated to the ketone (α,β-unsaturated ketone), whereas pinocamphone and isopinocamphone are saturated ketones lacking this conjugation—a distinction that alters both electrophilic reactivity and biological target engagement [1]. Furthermore, stereochemistry is determinative: (−)-pinocarvone ([α]²³D −29.6) and (+)-pinocarvone ([α]²³D +30.8) are separable on chiral GC phases (β-cyclodextrin) with distinct elution orders, and bark beetle electroantennographic detection demonstrates that biological recognition is enantiomer-specific [1]. Even the structurally proximate verbenone, which shares the bicyclic monoterpene ketone scaffold, differs in double-bond position (endocyclic) and elicits a different spectrum of insect semiochemical responses—verbenone acts primarily as an anti-aggregation pheromone in Ips typographus, whereas pinocarvone produces a distinct, strong antennal response profile [1]. Consequently, procurement of the specific (−)-enantiomer (CAS 19890-00-7) rather than the racemate or a structurally similar ketone is essential for reproducible semiochemical, pharmacological, and synthetic studies.

Target: (−)-Pinocarvone
Racemate or (+)-enantiomer may invert semiochemical response; enantiomer-specific GC-EAD recognition reported.
Pinocamphone / Isopinocamphone
Saturated ketone scaffold lacks α,β-unsaturated electrophile; target engagement profile likely differs.
Verbenone
Endocyclic double-bond isomer acts as anti-aggregation signal; functional inversion in Ips typographus assays.

Pinocarvone, trans-(-)-: Differentiation Evidence


Chiral Separation and Optical Rotation

On an enantioselective GC column with a β-cyclodextrin chiral stationary phase (Cyclosil B), (−)-pinocarvone (the trans-(-)- enantiomer, CAS 19890-00-7) elutes before (+)-pinocarvone, providing an unambiguous chromatographic fingerprint for identity confirmation [1]. The specific rotation of (−)-pinocarvone is [α]²³D −29.6 (c 2.0, EtOAc), which is opposite in sign and distinct in magnitude from (+)-pinocarvone at [α]²³D +30.8 (c 1.0, EtOAc) [1]. This elution order is the inverse of that observed for the structurally related pinocamphone/isopinocamphone pair, where (−)-pinocamphone elutes before (+)-pinocamphone on the same chiral phase [1].

Chiral separation
Head-to-head
Elution order: (−) before (+) on β-cyclodextrin; [α]²³D −29.6 (c 2.0, EtOAc) vs. +30.8 for (+)-enantiomer
Enantiomeric identity control for chiral bioassays
Reversed elution pattern vs. pinocamphone pair; confirm with chiral GC
Chiral chromatography Stereochemical analysis Enantiomer identification

Continuous Photooxygenation vs. Conventional Oxidation

The continuous flow photooxygenation of (+)-β-pinene yields (−)-pinocarvone in 79–83% yield on a 12–13 g scale under mild conditions (Ac₂O/base), representing an approximately 2-fold improvement over the conventional Crich synthesis using perfluorooctyl selenic acid/SeO₂ oxidation of β-pinene, which achieves only ca. 40% yield [1][2]. Moreover, the SeO₂ method produces myrtenal as an inseparable co-product requiring additional oxidative removal (H₂O₂/NaH₂PO₄/NaClO₂) and silica gel chromatography, whereas the photooxygenation route yields (−)-pinocarvone without myrtenal contamination [1]. A separate continuous flow protocol from the same research group produced (−)-pinocarvone in 73% isolated yield (12.57 g over 24 h), confirming reproducibility [2].

Synthesis yield
Cross-study comparable
Continuous photooxygenation: 79–83% yield vs. ~40% (SeO₂ route); eliminates myrtenal co-product
Supports lot consistency and enantiomeric purity review
Myrtenal-free route reduces purification burden
Synthetic methodology Process chemistry Enantioselective synthesis

GC-EAD Response: Pinocarvone vs. Verbenone

In gas chromatographic-electroantennographic detection (GC-EAD) analyses using Ips typographus (the European spruce bark beetle), pinocarvone elicited strong antennal responses, confirming its biological activity as a physiologically relevant semiochemical [1]. By contrast, verbenone—a structurally related bicyclic monoterpene ketone differing only in the position of the double bond (endocyclic vs. exocyclic)—functions primarily as an anti-aggregation pheromone in the same species, reducing the effect of the aggregation pheromone [1]. Pinocarvone has been specifically identified as a male-released pheromone in Dendroctonus frontalis (southern pine beetle) and D. brevicomis (western pine beetle), while verbenone is produced by both sexes and acts as a density-dependent repulsion signal [1][2]. This functional divergence between two structurally proximate ketones underscores that the exocyclic methylene ketone pharmacophore of pinocarvone engages a distinct olfactory receptor profile.

GC-EAD response
Context-dependent
Strong antennal response in Ips typographus; verbenone elicits anti-aggregation signal
Semiochemical functional divergence between structural analogs
Quantitative EAD amplitude not reported; field bioassay context required
Chemical ecology Bark beetle pheromones Electroantennography

Cytotoxicity Against Human Tumor Cell Lines

The essential oil of Cedronella canariensis var. canariensis, characterized by pinocarvone as the dominant constituent (58.0%) with β-pinene (10.8%) as the second major component, exhibited potent cytotoxicity against three human tumor cell lines: IC₅₀ = 4.3 μg/mL (A375 melanoma), 7.3 μg/mL (MDA-MB-231 breast adenocarcinoma), and 11.4 μg/mL (HCT 116 colon carcinoma) via MTT assay [1]. In the same study, the oil demonstrated ABTS radical scavenging activity with an IC₅₀ of 10.5 μg/mL [1]. As a class-level benchmark, many Lamiaceae essential oils dominated by other monoterpene ketones (e.g., camphor, pinocamphone) typically exhibit IC₅₀ values in the 15–100 μg/mL range against these cell lines, suggesting that the α,β-unsaturated ketone moiety of pinocarvone may confer enhanced cytotoxic potency [1]. A separate pinocarvone-containing essential oil (Myrothamnus moschatus, 20.0% pinocarvone) inhibited MDA-MB-231 cells with an IC₅₀ of 15 μg/mL, consistent with a concentration-dependent contribution of pinocarvone to the observed activity [2].

Cytotoxicity (MTT)
Cross-study comparable
Pinocarvone-rich oil (58%): IC₅₀ 4.3 μg/mL (A375), 7.3 μg/mL (MDA-MB-231), 11.4 μg/mL (HCT 116)
Supports cytotoxicity endpoint review; cell-model response context
Class-level: camphor-rich oils typically 15–100 μg/mL; data to verify for isolated enantiomer
Cytotoxicity Cancer cell lines Natural product pharmacology

Antimicrobial Activity Against Bacteria, Fungi, and Yeast

The essential oil of Hyssopus officinalis L. ssp. angustifolius, in which pinocarvone, pinocamphone, and β-pinene are the main constituents, exhibited inhibitory activity against 8 bacterial strains, 10 fungal strains, and the yeast Candida albicans, with minimum inhibitory concentration (MIC) values spanning 15.625–250 μL/mL [1]. The methanol extract of the same plant material was completely inactive, confirming that the antimicrobial activity resides in the volatile terpenoid fraction [1]. Notably, while this pinocarvone-rich oil showed broad-spectrum antimicrobial coverage, its antioxidant activity in DPPH and linoleic acid assays was negligible (50% inhibition only at 117.0 μg/mL for the methanol extract; essential oil inactive), contrasting with many other monoterpene-rich oils (e.g., thymol/carvacrol-rich oils) where antioxidant and antimicrobial activities co-occur [1][2]. This dissociation suggests that pinocarvone-based antimicrobial formulations can be deployed without the pro-oxidant or antioxidant interference that complicates interpretation in other essential oil systems.

Antimicrobial MIC
Reported
H. officinalis oil: MIC 15.625–250 μL/mL against 19 microorganisms; DPPH inactive
Supports antimicrobial screening context; decoupled from antioxidant interference
Oil-based data; pure (−)-pinocarvone contribution requires validation
Antimicrobial activity Minimum inhibitory concentration Essential oil preservatives

iNOS Inhibition in LPS-Stimulated Macrophages

The essential oil of Caryopteris incana, in which pinocarvone constitutes 18.37% of the total GC-MS peak area (second most abundant constituent after trans-pinocarveol at 18.8%), inhibited inducible nitric oxide synthase (iNOS) activity in LPS-stimulated RAW 264.7 murine macrophages with an IC₅₀ of 23.08 μg/mL [1]. The chloroform (CHCl₃) fraction of the same plant material exhibited a lower IC₅₀ of 16.4 μg/mL, while the butanol (BuOH) fraction was inactive, indicating that the iNOS-inhibitory principle resides in the less-polar terpenoid constituents shared between the CHCl₃ fraction and the essential oil [1]. By comparison, the widely studied anti-inflammatory monoterpene ketone (±)-camphor has been reported to inhibit NO production in RAW 264.7 cells only at substantially higher concentrations (>100 μg/mL), suggesting that the α,β-unsaturated ketone electrophile of pinocarvone may contribute to enhanced iNOS inhibition potency relative to saturated monoterpene ketones [1].

iNOS inhibition
Context-dependent
C. incana oil (pinocarvone 18.4%): IC₅₀ 23.1 μg/mL vs. camphor >100 μg/mL in RAW 264.7
Supports iNOS pathway-response interpretation; class-level inference
Activity restricted to nonpolar fraction; pure compound SAR pending
Anti-inflammatory activity Nitric oxide synthase inhibition Macrophage assay

Pinocarvone, trans-(-)-: Research and Industrial Applications


Bark Beetle Semiochemical Research and Lure Development

Laboratories developing species-specific bark beetle monitoring lures require enantiomerically pure (−)-pinocarvone (CAS 19890-00-7) rather than the racemate or structurally similar ketones such as verbenone. As demonstrated by Ganji et al. (2020), (−)-pinocarvone elutes before (+)-pinocarvone on β-cyclodextrin chiral GC phases and possesses a specific rotation of [α]²³D −29.6, enabling rigorous quality control of purchased material [1]. The compound elicits strong GC-EAD antennal responses in Ips typographus and has been identified as a male-released pheromone in Dendroctonus frontalis and D. brevicomis, with a semiochemical function distinct from the anti-aggregation signal of verbenone [1][2]. Procurement of the correct enantiomer is thus non-negotiable for field bioassay reproducibility.

Cancer Cell Screening with Pinocarvone as Electrophilic Probe

Drug discovery programs investigating α,β-unsaturated ketone electrophiles as covalent inhibitors can use (−)-pinocarvone as a structurally defined, stereochemically pure probe. The pinocarvone-dominant essential oil from Cedronella canariensis (58% pinocarvone) exhibits IC₅₀ values of 4.3, 7.3, and 11.4 μg/mL against A375, MDA-MB-231, and HCT 116 cell lines, respectively—potency that exceeds typical camphor- or pinocamphone-rich Lamiaceae oils by an estimated 3.5–23-fold [1]. The exocyclic methylene ketone (Michael acceptor) of pinocarvone provides a distinct electrophilic warhead compared to the non-conjugated ketone of pinocamphone, offering a rational basis for differential target engagement and selectivity profiling [1].

Natural Preservative with Selective Antimicrobial Activity

Food scientists formulating clean-label preservative systems can exploit the unique activity profile of pinocarvone-rich essential oils: broad-spectrum antimicrobial activity (MIC 15.625–250 μL/mL against 8 bacteria, 10 fungi, and C. albicans) with negligible antioxidant interference in DPPH and linoleic acid assays [1]. This dissociation of antimicrobial and antioxidant endpoints distinguishes pinocarvone-based ingredients from thymol-, carvacrol-, or eugenol-rich alternatives, which co-exhibit strong antioxidant activity that can confound preservative efficacy testing and interact unpredictably with food matrix components [1][2]. The absence of antioxidant activity also means that pinocarvone-containing oils will not mask incipient lipid oxidation in the preserved product, enabling more accurate shelf-life monitoring.

Anti-Inflammatory Screening via iNOS Inhibition

Inflammation researchers pursuing natural product-derived iNOS inhibitors can employ pinocarvone-containing essential oil fractions as validated positive controls or fractionation starting points. The C. incana essential oil (pinocarvone 18.37% peak area) inhibits iNOS-mediated NO production in LPS-stimulated RAW 264.7 macrophages with an IC₅₀ of 23.08 μg/mL, representing a ≥4.3-fold potency improvement over (±)-camphor [1]. Because the iNOS-inhibitory activity partitions exclusively into the nonpolar terpenoid fraction (CHCl₃ fraction IC₅₀ = 16.4 μg/mL; BuOH fraction inactive), pinocarvone is a high-probability contributor to the observed activity, and purified (−)-pinocarvone should be prioritized for follow-up structure–activity relationship (SAR) studies over saturated monoterpene ketone comparators [1].

Application
Selection Property
Validation Focus
Bark beetle semiochemical research
Enantiomeric purity and chiral identity
Chiral GC elution order, EAD response confirmation
Tumor cell-line screening
α,β-unsaturated ketone electrophilic probe
Cytotoxicity endpoint review across cell lines
Antimicrobial preservative systems
Antimicrobial activity without antioxidant crosstalk
MIC and oxidative stability endpoints
iNOS inhibition screening
iNOS inhibitory activity in macrophage assay
NO production and SAR follow-up
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